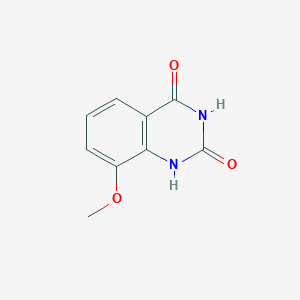

8-Methoxyquinazoline-2,4(1H,3H)-dione

Descripción general

Descripción

8-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with anthranilic acid and methoxy-substituted benzaldehyde.

Cyclization: The intermediate formed from the condensation of anthranilic acid and methoxy-substituted benzaldehyde undergoes cyclization to form the quinazoline ring.

Oxidation: The final step involves the oxidation of the intermediate to introduce the dione functionality at the 2nd and 4th positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and oxidation steps.

Análisis De Reacciones Químicas

General Synthetic Pathways

The synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione can be achieved through several methods:

-

From Anthranilic Acid : A common synthetic route involves starting from anthranilic acid, followed by N-alkylation with ethyl chloroacetate in dimethylformamide (DMF) in the presence of potassium carbonate. This method yields key intermediates that can be further modified .

-

One-Pot Synthesis : Another effective method includes a one-pot synthesis using 4-dimethylaminopyridine (DMAP) as a catalyst. Here, 2-aminobenzamide reacts with di-tert-butyl dicarbonate to form the quinazoline scaffold .

Reaction Conditions and Yields

The reaction conditions vary based on the synthetic pathway employed. For instance:

-

The reaction using anthranilic acid typically requires reflux conditions and yields intermediate compounds that can be further reacted with hydrazine derivatives to form more complex structures.

-

In the one-pot synthesis using DMAP, yields can be optimized by adjusting temperature and solvent conditions. For example, reactions conducted under microwave irradiation at elevated temperatures have shown improved yields compared to traditional heating methods .

Hydrazinolysis Reactions

One of the significant reactions involving this compound is hydrazinolysis. This reaction typically involves treating the compound with hydrazine derivatives to yield hydrazones or semicarbazides:

-

Formation of Dihydrazide Derivatives : The initial product from hydrazinolysis can be further treated with carbon disulfide in the presence of potassium hydroxide to generate dithiosemicarbazide derivatives .

Alkylation Reactions

Alkylation is another crucial reaction pathway for modifying this compound:

-

Alkylation with Benzyl Chloride : The treatment of dithiosemicarbazide derivatives with benzyl chloride or methyl iodide results in the formation of alkylated products that retain biological activity .

Cyclization Reactions

Cyclization reactions lead to the formation of more complex heterocycles:

-

Cyclization of Dithiosemicarbazide Derivatives : When treated under specific conditions (e.g., presence of NaOH), these derivatives can cyclize to form triazole or oxadiazole derivatives .

Condensation Reactions

Condensation reactions involving aldehydes or ketones can also yield various substituted quinazoline derivatives:

-

Condensation with Aromatic Aldehydes : The reaction of diacetohydrazide with aromatic aldehydes produces arylidene derivatives as mixtures of E/Z isomers .

Key Findings from Literature

Recent studies have highlighted several important findings regarding the chemical behavior and potential applications of this compound:

-

It exhibits promising antimicrobial properties against resistant bacterial strains.

-

Derivatives synthesized through various pathways show enhanced biological activities compared to the parent compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

8-Methoxyquinazoline-2,4(1H,3H)-dione derivatives have been extensively studied for their antimicrobial properties. They act primarily as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication.

Key Findings:

- A series of derivatives were synthesized and evaluated against both Gram-positive and Gram-negative bacteria. Notably, compounds such as 13 and 15 exhibited broad-spectrum activity against strains like Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10 to 15 mm and MIC values as low as 65 mg/mL .

- The compound's effectiveness was compared to standard antibacterial agents like ampicillin and vancomycin, showing promising results that suggest potential for clinical applications in treating resistant bacterial infections .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| 13 | 15 | 65 | Escherichia coli |

| 15 | 12 | 75 | Staphylococcus aureus |

| 14a | 12 | 70 | Candida albicans |

| 14b | 13 | 75 | Candida albicans |

Anticancer Properties

Research has also highlighted the anticancer potential of quinazoline-2,4(1H,3H)-dione derivatives. These compounds have demonstrated the ability to inhibit the growth of various human tumor cell lines.

Case Studies:

- A study identified that certain derivatives could effectively reduce cell viability in multiple human cancer lines, indicating their potential as chemotherapeutic agents .

- The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the quinazoline ring can significantly enhance cytotoxicity against cancer cells.

Synthesis and Structural Modifications

The synthesis of this compound involves several methods that allow for the introduction of various substituents to optimize biological activity.

Synthesis Techniques:

Mecanismo De Acción

The mechanism of action of 8-Methoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The methoxy group and dione functionality allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target.

Comparación Con Compuestos Similares

Similar Compounds

Quinazoline-2,4(1H,3H)-dione: Lacks the methoxy group at the 8th position.

8-Hydroxyquinazoline-2,4(1H,3H)-dione: Has a hydroxy group instead of a methoxy group.

8-Methylquinazoline-2,4(1H,3H)-dione: Contains a methyl group at the 8th position.

Uniqueness

8-Methoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Actividad Biológica

8-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₈N₂O₂. Its structure features a quinazoline core with a methoxy group at the 8-position and two carbonyl groups at the 2 and 4 positions. This unique configuration contributes to its solubility and biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication.

Efficacy Against Bacterial Strains

A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated moderate to high activity against several strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 15 | Staphylococcus aureus | 12 | 75 |

| 15 | Escherichia coli | 11 | 80 |

| 14a | Candida albicans | 13 | 70 |

These results suggest that derivatives of this compound could serve as potential alternatives to existing antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit cancer cell proliferation.

One significant study highlighted the compound's role in downregulating the β-catenin/TCF4 signaling pathway, which is often overactivated in cancer cells. The most potent derivative identified (compound 18B ) demonstrated:

- IC50 Values : Ranged from μM to μM against HCT116 and HepG2 cells.

- Induction of apoptosis and inhibition of cell migration in cancer cells.

- Downregulation of important oncogenes such as c-MYC and Cyclin D1 .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are key players in inflammatory processes.

Comparative Analysis

The compound's effectiveness was compared with standard anti-inflammatory drugs like indomethacin:

| Compound | COX-I IC50 (μM) | COX-II IC50 (μM) |

|---|---|---|

| 8-Methoxyquinazoline-2,4-dione | 98–100 | 0.39–1.87 |

| Indomethacin | 0.22 | 2.64 |

These findings indicate that while it exhibits good anti-inflammatory activity, it also maintains a favorable gastrointestinal safety profile compared to traditional NSAIDs .

Propiedades

IUPAC Name |

8-methoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-9(13)11-8(5)12/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUZPZZMCYIDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438523 | |

| Record name | 8-Methoxyquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-14-4 | |

| Record name | 8-Methoxyquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.